molecular formula C21H19N5O3 B2527930 2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 900008-21-1

2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2527930
CAS No.: 900008-21-1
M. Wt: 389.415
InChI Key: FORAPRCIEUJQIA-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (hereafter referred to as the "target compound") features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a p-tolyl group (4-methylphenyl) and at position 5 with an acetamide moiety bearing a 4-methoxyphenyl substituent. This structure is characteristic of kinase-targeting agents, as pyrazolopyrimidinones are known scaffolds in kinase inhibitors, particularly Bruton’s tyrosine kinase (BTK) and insulin-like growth factor receptor (IGF-R) antagonists . The 4-methoxy group on the phenyl ring may enhance solubility due to its electron-donating nature, while the p-tolyl group contributes to hydrophobic interactions with target proteins.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-3-7-16(8-4-14)26-20-18(12-23-26)21(28)25(13-22-20)24-19(27)11-15-5-9-17(29-2)10-6-15/h3-10,12-13H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORAPRCIEUJQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer potential and enzymatic inhibitory properties.

Chemical Structure

The compound's structure can be represented as follows:

C19H20N4O2\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_2

This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various pharmacological applications.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with compounds similar to 2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide:

  • Anticancer Activity : Pyrazolo[3,4-d]pyrimidines have shown significant growth inhibition against various cancer cell lines, including lung and renal carcinoma.
  • Enzymatic Inhibition : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

1. Anticancer Activity

A study involving pyrazolo[3,4-d]pyrimidine derivatives demonstrated that certain compounds exhibited a mean growth inhibition (GI%) of up to 71.8% against lung carcinoma cell lines (HOP-92 and NCI-H460) and 66.02% against renal carcinoma (ACHN) . The compound's ability to inhibit cell proliferation was attributed to its interaction with specific molecular targets involved in cancer progression.

Cell LineGI%
HOP-9271.8
NCI-H46066.12
ACHN66.02

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of CDK Activity : Compounds similar to the target compound have been shown to inhibit CDK2 with IC50 values ranging from 11.70 µM to 19.92 µM , indicating potent activity against this enzyme .
  • Cell Cycle Arrest : In vitro studies revealed that treatment with pyrazolo[3,4-d]pyrimidines led to significant arrest in the G0–G1 phase of the cell cycle, suggesting an interference with cellular proliferation .

3. Enzymatic Inhibition

Research has indicated that pyrazolo[3,4-d]pyrimidines can also inhibit other enzymes critical for cancer progression. For instance, docking studies have shown promising interactions with TRKA receptors, suggesting a dual inhibitory effect on both CDK2 and TRKA pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Effects

Analog 1 : 2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide ()
  • Key Differences :
    • The fluorophenyl substituent replaces the methoxyphenyl group.
    • The core includes a 3-methylpyrazole ring instead of a p-tolyl group.
  • Impact :
    • The electron-withdrawing fluorine atom may reduce solubility compared to the methoxy group but could enhance binding affinity via halogen bonding .
    • The 3-methylpyrazole modification might alter steric interactions with kinase active sites.
Analog 2 : 2-(4-Chlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide ()
  • Key Differences: A chlorophenoxy group replaces the methoxyphenyl-acetamide.
  • Impact: The chlorine atom increases molecular weight (409.8 vs. The ether linkage (phenoxy) introduces conformational flexibility compared to the rigid acetamide bond.
Analog 3 : Pyrazolo[3,4-d]pyrimidinone Derivatives from

Examples include 2-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-(4-bromophenyl)acetamide (13h):

  • Key Differences: Bromophenyl, methylbenzyl, or trifluoromethylphenyl substituents on the acetamide. Additional phenoxyphenyl groups on the pyrimidinone core.
  • Impact :
    • Bulky substituents (e.g., bromophenyl) may hinder binding to shallow kinase pockets but improve selectivity.
    • Yields (67–80%) and melting points (222–240°C) suggest comparable synthetic feasibility and thermal stability to the target compound .

Physicochemical and Spectroscopic Properties

Molecular Weight and Solubility
Compound Molecular Weight Substituent Characteristics
Target Compound 403.4 4-Methoxyphenyl (polar, electron-donating)
Compound ~409.8 4-Fluorophenyl (electron-withdrawing)
Compound 409.8 4-Chlorophenoxy (lipophilic)
Compound (13h) 515.08 Bromophenyl (bulky, lipophilic)
  • The 4-methoxy group in the target compound likely improves aqueous solubility relative to halogenated analogs, critical for bioavailability.
Thermal Stability
  • Analogs in exhibit melting points of 222–240°C, indicating high thermal stability typical of rigid heterocyclic systems . The target compound’s melting point is unreported but expected to fall within this range.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-methoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole precursors under reflux conditions with solvents like ethanol or DMF .
  • Step 2: Introduction of the p-tolyl group at position 1 using Ullmann coupling or nucleophilic substitution, requiring catalysts like CuI or Pd(PPh₃)₄ .
  • Step 3: Acetamide functionalization via condensation with 4-methoxyphenylacetic acid, optimized at 60–80°C with triethylamine as a base .
    Critical parameters include solvent polarity (DMF enhances nucleophilicity), temperature control to avoid side reactions, and catalyst loading (5–10 mol% for Pd catalysts) .

Q. Q2. Which analytical techniques are most effective for characterizing the compound’s structural integrity?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺ ~493.18 g/mol) and detects impurities .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions critical for stability .

Q. Q3. How is the compound’s preliminary biological activity screened in vitro?

  • Kinase Inhibition Assays: Use ADP-Glo™ kinase assays to measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) .
  • Cell Viability Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM for 48–72 hours .
  • Solubility Testing: Employ shake-flask method in PBS (pH 7.4) to determine logP and guide formulation .

Advanced Research Questions

Q. Q4. What mechanistic insights explain its kinase inhibitory activity?

The compound competitively binds the ATP-binding pocket of kinases via:

  • Hydrogen Bonding: Between the pyrimidine carbonyl and kinase hinge region (e.g., EGFR’s Met793) .
  • Hydrophobic Interactions: The p-tolyl group occupies a hydrophobic cleft, while the methoxyphenyl enhances π-π stacking .
    Validation methods include:
  • Molecular Docking: AutoDock Vina simulations with PDB structures (e.g., 1M17 for EGFR) .
  • Isothermal Titration Calorimetry (ITC): Measures binding affinity (Kd ~10–100 nM range) .

Q. Q5. How can structure-activity relationship (SAR) studies optimize potency and selectivity?

  • Substituent Modifications:
    • Methoxy Position: Para-methoxy (current) vs. ortho/meta for steric effects on binding .
    • p-Tolyl Replacement: Trifluoromethyl or chloro analogs (e.g., 852450-57-8) improve selectivity for VEGFR2 .
  • Biological Testing: Compare IC₅₀ across kinase panels (e.g., DiscoverX KINOMEscan) to identify off-target effects .

Q. Q6. How do researchers address contradictions in kinase inhibition data across studies?

  • Assay Variability: Standardize protocols (e.g., ATP concentration, incubation time) to reduce discrepancies .
  • Cellular Context: Test in isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate pathway-specific effects .
  • Meta-Analysis: Cross-reference datasets from SPR, ITC, and enzymatic assays to validate target engagement .

Q. Q7. What in vivo models are suitable for evaluating therapeutic efficacy?

  • Xenograft Models: Subcutaneous tumors in nude mice (e.g., HCT-116 colorectal cancer) dosed at 10–50 mg/kg (oral/IP) .
  • Pharmacokinetics: Measure plasma half-life (t½) via LC-MS/MS and tissue distribution in liver/kidney .
  • Toxicity: Monitor ALT/AST levels and body weight changes over 28-day studies .

Q. Q8. How does the compound compare to structural analogs in terms of activity?

Analog Key Modification Activity (IC₅₀) Selectivity
Current Compound4-methoxyphenyl, p-tolylEGFR: 28 nMModerate (VEGFR2: 45 nM)
852450-57-8 4-fluorophenyl, trifluoromethylVEGFR2: 12 nMHigh (EGFR: >1 μM)
863446-60-0 3-chloro-4-methylphenylPDGFRβ: 18 nMLow (c-Kit: 22 nM)

Methodological Challenges

Q. Q9. What strategies improve solubility and bioavailability for in vivo studies?

  • Formulation: Use PEG-400/TPGS mixtures for oral dosing (enhances solubility by 5–10×) .
  • Prodrug Design: Introduce phosphate esters at the acetamide group for pH-dependent release .

Q. Q10. How can researchers validate target engagement in complex biological systems?

  • Chemical Proteomics: Use immobilized compound pulldowns with LC-MS/MS to identify binding partners .
  • Kinobeads® Competition Assays: Quantify displacement of known kinase inhibitors in cell lysates .

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